molecular formula C10H9NO3 B181867 Methyl 4-(cyanomethoxy)benzoate CAS No. 137988-24-0

Methyl 4-(cyanomethoxy)benzoate

Cat. No. B181867
M. Wt: 191.18 g/mol
InChI Key: ISLSUSBRICMLQB-UHFFFAOYSA-N
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Description

“Methyl 4-(cyanomethoxy)benzoate” is a chemical compound with the empirical formula C10H9NO3 . It is a solid substance and its molecular weight is 191.18 g/mol . The compound is represented by the SMILES string N#CCOC1=CC=C(C=C1)C(OC)=O .


Molecular Structure Analysis

The InChI representation of “Methyl 4-(cyanomethoxy)benzoate” is InChI=1S/C10H9NO3/c1-13-10(12)8-2-4-9(5-3-8)14-7-6-11/h2-5H,7H2,1H3 . This provides a standardized way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“Methyl 4-(cyanomethoxy)benzoate” has a molecular weight of 191.18 g/mol . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are 191.058243149 g/mol . The topological polar surface area is 59.3 Ų , and it has a heavy atom count of 14 .

Scientific Research Applications

1. Coordination Polymer Synthesis

Methyl 4-(cyanomethoxy)benzoate has been utilized in the hydrothermal synthesis of a 2D cadmium(II) coordination polymer. This process involves a [2 + 3] cycloaddition reaction of nitrile and azide in the presence of Cd(II) salt, leading to the formation of a new tetrazolate-based ligand. The resulting polymer exhibits strong blue photoluminescence, which is primarily due to ligand-centered charge transition (Wang et al., 2012).

2. Photophysical Property Studies

Studies have been conducted on derivatives of methyl 4-(cyanomethoxy)benzoate to understand their photophysical properties. These investigations reveal unique luminescence characteristics depending on the substituted group, which is significant for applications in materials science and photophysics (Kim et al., 2021).

3. Radical Addition Applications

Cyano(ethoxycarbonothioylthio)methyl benzoate, a derivative of methyl 4-(cyanomethoxy)benzoate, has shown potential as an excellent one-carbon radical equivalent. This compound is used in radical addition to olefins for introducing an acyl unit, a process important in organic synthesis (Bagal et al., 2006).

4. Photopolymerization Studies

Methyl 4-(cyanomethoxy)benzoate derivatives have been used in the synthesis of new benzoate ester derivatives, which display rapid photopolymerization. This finding is significant for applications in thin film and coating industries, especially due to their linear rather than crosslinked structures (Avci et al., 1996).

5. Crystallography and Material Studies

The compound has also been used in crystallography studies, helping to understand the molecular structures and properties of various compounds. These studies contribute to the field of material science and molecular design (Jones & Kuś, 2004).

6. Synthesis of Natural Product Derivatives

It serves as an important intermediate in the synthesis of natural products and pharmaceuticals. For instance, it has been used in the total synthesis of bisbibenzyls, which are natural products with various biological activities (Lou Hong-xiang, 2012).

properties

IUPAC Name

methyl 4-(cyanomethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-13-10(12)8-2-4-9(5-3-8)14-7-6-11/h2-5H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISLSUSBRICMLQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344188
Record name Methyl 4-(cyanomethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(cyanomethoxy)benzoate

CAS RN

137988-24-0
Record name Benzoic acid, 4-(cyanomethoxy)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137988-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(cyanomethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of methyl 4-hydroxybenzoate (30.0 g, 0.20 mol), sodium iodide (30.0 g, 0.20 mol) and potassium carbonate (27.6 g, 0.20 mol) in acetone (2000 mL) was added chloroacetonitrile (14.9 g, 0.20 mol). The mixture was stirred at RT for 3 days. Water was added and the mixture was acidified with 1N hydrochloric acid and the mixture was extracted with diethyl ether. The combined organic layers were dried over Na2SO4 and concentrated in vacuo. The residue was dissolved in acetone and chloroacetonitrile (6.04 g, 0.08 mol), sodium iodide (12.0 g, 0.08 mol) and potassium carbonate (11.1 g, 0.08 mol) were added and the mixture was stirred for 16 hours at RT and at 60° C. More chloroacetonitrile was added until the conversion was 97%. Water was added and the mixture was acidified with 1N hydrochloric acid and the mixture was extracted with diethyl ether. The combined organic layers were dried over Na2SO4 and concentrated in vacuo to afford methyl 4-cyanomethyloxybenzoate in quantitative yield. This compound was used without further purification in the following step.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SH Wang, FK Zheng, MF Wu, ZF Liu, J Chen… - Inorganic Chemistry …, 2012 - Elsevier
Hydrothermal reaction of methyl 4-(cyanomethoxy)benzoate, Cd(NO 3 ) 2 ·4H 2 O and NaN 3 yielded a new 2D Cd(II) coordination polymer, {[Cd 3 (N 3 ) 2 (mtzb) 4 (H 2 O) 2 ]·(H 2 O) …
Number of citations: 11 www.sciencedirect.com
SS Wang, Y Huo, J Zhang, L Li, F Cao, Y Song… - Bioorganic & Medicinal …, 2023 - Elsevier
Targeting sphingosine kinase 2 (SphK2) has become a novel strategy for the treatment of cancer. However, potent and selective SphK2 inhibitors are rare. In our work, a series of novel …
Number of citations: 3 www.sciencedirect.com

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